Cas no 923141-48-4 (N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide)

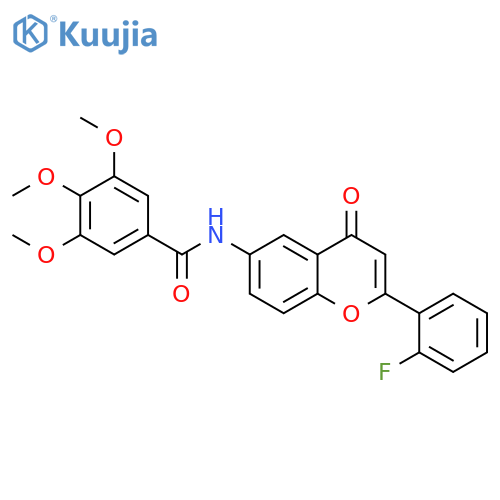

923141-48-4 structure

商品名:N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide

CAS番号:923141-48-4

MF:C25H20FNO6

メガワット:449.427810668945

CID:6497052

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide

- N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide

- Benzamide, N-[2-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-3,4,5-trimethoxy-

-

- インチ: 1S/C25H20FNO6/c1-30-22-10-14(11-23(31-2)24(22)32-3)25(29)27-15-8-9-20-17(12-15)19(28)13-21(33-20)16-6-4-5-7-18(16)26/h4-13H,1-3H3,(H,27,29)

- InChIKey: RZQDYCKKOQNCKE-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=C2C(=CC=1)OC(C1=CC=CC=C1F)=CC2=O)(=O)C1=CC(OC)=C(OC)C(OC)=C1

じっけんとくせい

- 密度みつど: 1.344±0.06 g/cm3(Predicted)

- ふってん: 563.4±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.56±0.40(Predicted)

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2211-0429-2μmol |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-50mg |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-4mg |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-20mg |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-1mg |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-10mg |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-15mg |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-10μmol |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-25mg |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2211-0429-5μmol |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |

923141-48-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

923141-48-4 (N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 61389-26-2(Lignoceric Acid-d4)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬